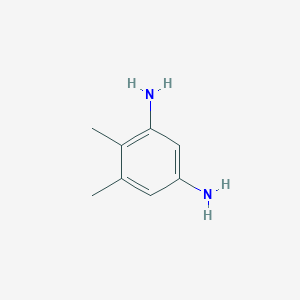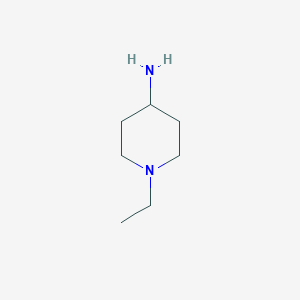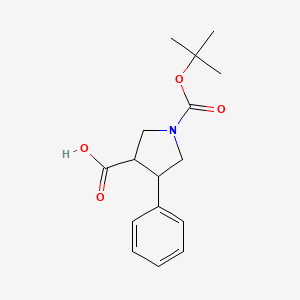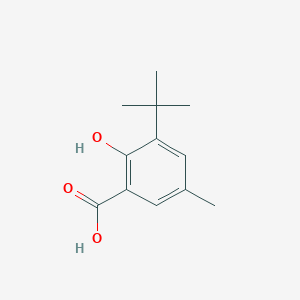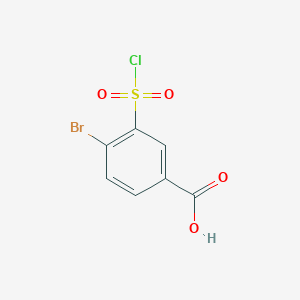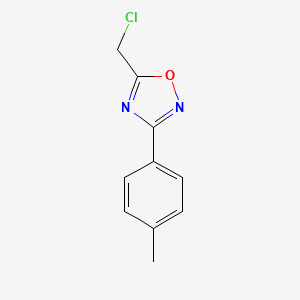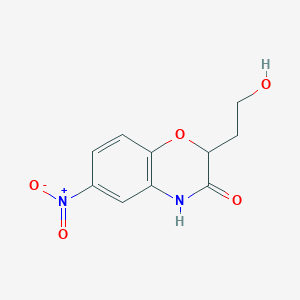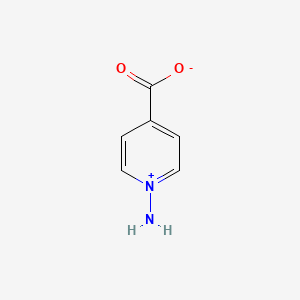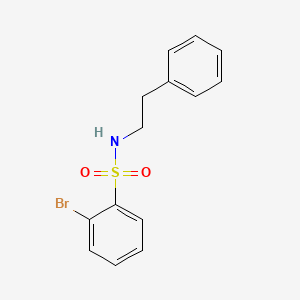
3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is a chemical of interest due to its potential applications in various fields of chemistry and biology. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures and the use of chiral auxiliaries or photochemical methods. For instance, the synthesis of optically active oxazoles with a 3,4-dimethoxyphenyl group has been achieved by treating 3,4-dimethoxybenzoyl chloride with chiral isocyanides in the presence of a superbase, resulting in compounds with high fluorescence quantum yields . Another approach involves a photochemical methodology to synthesize perfluoroaryl-oxadiazoles, which could be adapted for the synthesis of oxazoles by changing the reaction partners . Additionally, a six-step procedure starting from 3,4-dimethoxyacetophenone has been used to synthesize 2-methylthiazole-5-carboxylic acid derivatives with a 3,4-dimethoxyphenyl group, indicating the versatility of the dimethoxyphenyl moiety in synthesis .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the molecular structure of a strongly fluorescent oxazole derivative was obtained by X-ray means . Similarly, the structure of a triazolone compound containing a 3,4-dimethoxyphenyl moiety was elucidated using IR, 1H-NMR, 13C-NMR, and X-ray spectral techniques . These studies highlight the importance of structural analysis in understanding the properties of such compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds with a 3,4-dimethoxyphenyl group can be diverse. For instance, the photochemical synthesis of oxadiazoles and their subsequent reactions with nitrogen nucleophiles demonstrate the potential for a variety of chemical transformations . The thermal dimerization of oxazolinones and their reactions with carbon dioxide or dimethyl acetylenedicarboxylate further illustrate the reactivity of oxazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with a 3,4-dimethoxyphenyl group are influenced by their molecular structure. High fluorescence quantum yields have been reported for some oxazole derivatives, suggesting potential applications in materials science . The antioxidant properties of triazolones with a 3,4-dimethoxyphenyl moiety have been evaluated, with several compounds exhibiting significant activity . Additionally, the crystallographic investigations of Schiff base ligands with a 3,4-dimethoxyphenyl group provide insights into their solid-state properties and tautomeric equilibria .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
Compounds structurally similar to 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine, such as derivatives of 1,3,4-oxadiazole, have been synthesized and shown to possess antimicrobial activities against various pathogenic bacteria and fungi. These compounds have also demonstrated anti-proliferative activities against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis and Structural Applications
Studies have explored the synthesis of functionally substituted isoxazoles and oxazoles from related compounds, highlighting the potential of these chemical structures in the development of new materials with unique properties (Potkin et al., 2009). Additionally, research on chiral auxiliary-bearing isocyanides suggests the use of these compounds in asymmetric synthesis, with some derivatives showing strong fluorescence properties, which could be relevant in materials science and spectroscopy applications (Tang & Verkade, 1996).
Novel Compound Synthesis and Pharmacological Research
The synthesis of novel compounds, such as 3-(3,4-dimethoxyphenyl)-propylamine derivatives, has been investigated for their potential applications in pharmacology and drug design (Berney & Jauner, 1976). The ability to create diverse chemical structures from these compounds opens avenues for the discovery of new therapeutic agents.
Multicomponent Synthesis and Chemical Reactivity
Research has been conducted on the multicomponent synthesis of compounds like 5-aminooxazole, illustrating the reactivity and versatility of these chemical structures in complex synthesis processes (Janvier et al., 2002).
Safety And Hazards
The safety and hazards associated with “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” are not directly provided in the available literature. However, safety data sheets for related compounds such as 3,4-dimethoxyphenylacetone provide information on potential hazards, safety precautions, and first-aid measures192021.
Zukünftige Richtungen
The future directions for research on “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” are not directly provided in the available literature. However, related compounds have been studied for their potential applications in various fields222314.
Please note that this analysis is based on the available information and may not fully cover “3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine” due to the limited data. Further research and studies are needed to provide a more comprehensive understanding of this compound.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(12)16-13-8/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIGIPATKBAYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401972 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
CAS RN |
501325-88-8 |
Source


|
| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

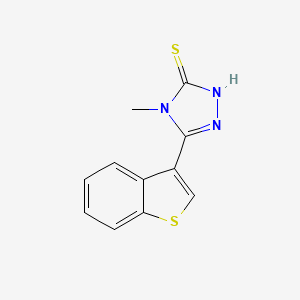
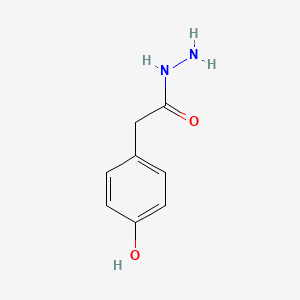
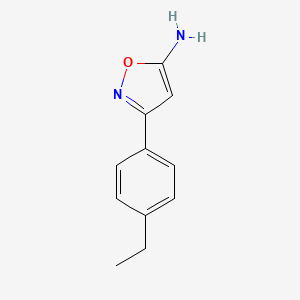
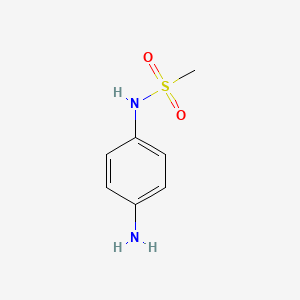
![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
